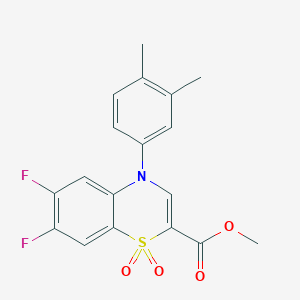

methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

描述

Methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core oxidized to a 1,1-dioxide sulfone group. Key structural features include:

- Substituents: A 3,4-dimethylphenyl group at position 4, fluorine atoms at positions 6 and 7 of the benzothiazine ring, and a methyl ester at position 2.

- Molecular Formula: Estimated as C₁₈H₁₆F₂NO₄S (derived from structural analogs in and substitution logic).

- Molecular Weight: Approximately 382.4 g/mol, accounting for fluorine atoms and methyl groups.

属性

IUPAC Name |

methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4S/c1-10-4-5-12(6-11(10)2)21-9-17(18(22)25-3)26(23,24)16-8-14(20)13(19)7-15(16)21/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQTUACVLVFJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC(=C(C=C32)F)F)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the benzothiazine core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones, followed by cyclization and esterification reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Its derivatives have been explored for their anti-inflammatory and anticancer properties.

Industry: It can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s closest analogs include benzothiazine-1,1-dioxides and structurally related sulfonamides or thiazole derivatives. Below is a comparative analysis:

Key Findings:

Substituent Effects on Lipophilicity: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 3-methoxyphenyl analog in . This enhances membrane permeability but may reduce solubility.

Chromatographic Behavior :

- Compared to meloxicam-related compounds in , the target’s difluoro and dimethyl groups likely increase its relative retention time (RRT) due to higher hydrophobicity. For example, meloxicam-related compound A (RRT: 350 nm) has a hydroxy group, which reduces retention compared to the target’s methyl/fluoro substituents.

Biological Activity :

- The 1,1-dioxide group is critical for COX-2 inhibition in NSAIDs like meloxicam . The target compound’s difluoro substituents may enhance selectivity for COX-2 over COX-1, reducing gastrointestinal side effects.

- Thiazole-piperazine derivatives in show higher molecular weights (e.g., 616.2 g/mol) due to trifluoromethyl groups, which improve binding to hydrophobic enzyme pockets but may limit bioavailability.

Synthetic Feasibility :

- The target compound’s synthesis likely parallels methods for analogs in and . For instance, ethyl ester derivatives in achieve yields >88%, suggesting efficient routes for introducing complex substituents.

Limitations and Contradictions:

- Meloxicam-Related Impurities: highlights impurities like 2-amino-5-methyl-thiazole (limit: 1.0% w/w). The target compound’s fluorine and methyl groups may reduce such impurities, but this requires experimental validation.

生物活性

Methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 379.4 g/mol. Its structure features a benzothiazine core with various substituents that influence its biological activity. The presence of difluoro and dimethylphenyl groups enhances its chemical stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | Methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

| CAS Number | 1207059-26-4 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : Mia PaCa-2 (pancreatic), PANC-1 (pancreatic), RKO (colon), LoVo (colon).

- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of topoisomerase II activity.

A study demonstrated that derivatives of this compound showed enhanced cytotoxicity compared to standard treatments like doxorubicin, suggesting a promising lead for further drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed:

- Activity Against : Staphylococcus aureus and Candida albicans.

- Methodology : Disk diffusion method was used to assess the antimicrobial efficacy.

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes.

- Receptor Interaction : It could interact with cellular receptors to modulate signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting cell death .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of benzothiazine derivatives:

- Study A : Investigated a series of analogs and found that modifications on the phenyl ring significantly altered their anticancer potency. The presence of methyl groups at the meta and para positions was critical for enhancing activity against tumor cells.

- Study B : Conducted a comparative analysis of similar compounds and found that those with difluoro substitutions exhibited superior cytotoxic effects compared to their mono-substituted counterparts .

常见问题

Q. What are the optimal synthetic routes for methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how can reaction yields be improved?

- Methodological Answer : Begin with a nucleophilic aromatic substitution to introduce fluorine atoms at positions 6 and 7, followed by cyclization using thiourea derivatives to form the benzothiazine core. Oxidation with potassium permanganate (KMnO₄) under controlled temperatures (60–80°C) ensures the 1,1-dioxide formation . Purification via reverse-phase HPLC (RP-HPLC) with a mobile phase of methanol:water:0.2 M NaH₂PO₄:0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) enhances yield and purity . Optimize stoichiometry of 3,4-dimethylphenyl substituents using computational tools (e.g., DFT) to predict steric and electronic effects.

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with ¹H/¹³C NMR to assign substituent positions. For fluorinated regions, use ¹⁹F NMR to resolve diastereotopic fluorine signals. Compare experimental NMR shifts with simulated spectra from software like ACD/Labs or MestReNova. X-ray crystallography is recommended for absolute configuration determination, especially for the 1,4-benzothiazine core, as seen in related sulfonamide derivatives .

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer : Employ HPLC with a C18 column and UV detection (260–350 nm) to monitor degradation products. Use relative retention times (RRT) from structurally similar benzothiazines (e.g., meloxicam analogs with RRT ~1.7–1.9) as benchmarks . For thermal stability, perform differential scanning calorimetry (DSC) to identify decomposition temperatures, referencing melting points (mp) of analogs (e.g., mp 143–152°C for 4-methyl-1,4-benzoxazine derivatives) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assay systems?

- Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to isolate confounding variables. For solubility discrepancies, measure partition coefficients (LogP) experimentally via shake-flask methods and compare with computational predictions (e.g., XLogP3). Cross-reference with analogs like (2-benzoyl-4-methylphenyl) benzoate (LogP 4.45) to identify hydrophobicity-driven activity trends . Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What strategies address regioselectivity challenges during fluorination of the benzothiazine core?

- Methodological Answer : Use directing groups (e.g., sulfonyl or carbonyl moieties) to orient fluorine substitution at positions 6 and 7. Optimize reaction conditions with anhydrous HF or Selectfluor® in aprotic solvents (e.g., DMF) under inert atmospheres. Monitor reaction progress via ¹⁹F NMR to detect intermediates, as described for fluorinated benzodiazepine derivatives . Computational modeling (e.g., Fukui indices) can predict electrophilic aromatic substitution sites.

Q. How does the compound’s stability under physiological conditions impact preclinical studies?

- Methodological Answer : Perform accelerated stability testing in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS/MS quantification. Identify hydrolysis-prone sites (e.g., ester groups) and design prodrug analogs with stabilized carboxylate linkages. Reference degradation pathways of related 1,4-benzothiazine-1,1-dioxides, which often undergo sulfone reduction or ester hydrolysis .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate docking poses with molecular dynamics (MD) simulations (50–100 ns) in explicit solvent. Compare with SAR data from analogs like 4-hydroxy-2-methyl-N-thiazolyl benzothiazine carboxamides, which show COX-2 selectivity via hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。